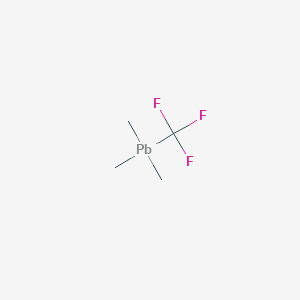
Trimethyl(trifluoromethyl)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(trifluoromethyl)plumbane is an organolead compound with the molecular formula C4H9F3Pb It is characterized by the presence of three methyl groups and one trifluoromethyl group attached to a lead atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(trifluoromethyl)plumbane typically involves the reaction of lead-based precursors with trifluoromethylating agents. One common method includes the reaction of trimethyllead chloride with trifluoromethyl lithium under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(trifluoromethyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds.
Scientific Research Applications
Trimethyl(trifluoromethyl)plumbane has several applications in scientific research, including:
Biology: Research into its biological activity and potential as a lead-based drug candidate is ongoing.
Medicine: Its unique properties make it a candidate for the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which Trimethyl(trifluoromethyl)plumbane exerts its effects involves the interaction of its lead atom with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with other molecules is a key factor in its activity.
Comparison with Similar Compounds
Trimethyl(trifluoromethyl)silane: Similar in structure but with a silicon atom instead of lead.
Trimethyl(trifluoromethyl)germane: Contains a germanium atom in place of lead.
Trimethyl(trifluoromethyl)stannane: Features a tin atom instead of lead.
Uniqueness: Trimethyl(trifluoromethyl)plumbane is unique due to the presence of the lead atom, which imparts distinct chemical properties compared to its silicon, germanium, and tin analogs. The lead atom’s larger size and higher atomic weight influence the compound’s reactivity and stability, making it suitable for specific applications that its analogs may not be able to fulfill.
Properties
CAS No. |
646-62-8 |
|---|---|
Molecular Formula |
C4H9F3Pb |
Molecular Weight |
321 g/mol |
IUPAC Name |
trimethyl(trifluoromethyl)plumbane |
InChI |
InChI=1S/CF3.3CH3.Pb/c2-1(3)4;;;;/h;3*1H3; |
InChI Key |
GWCBELKSZZJGBF-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
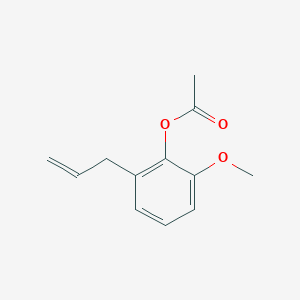
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
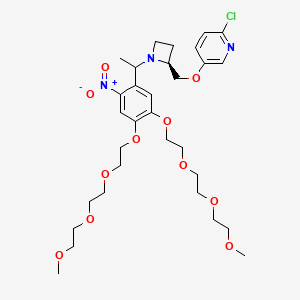
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)

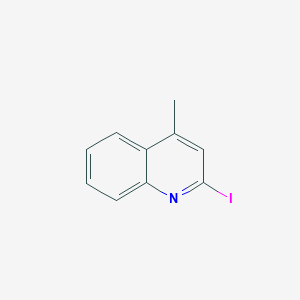
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)

![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
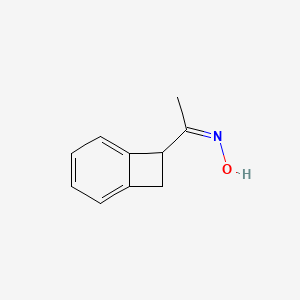

![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)
